molecular formula C15H23FN2O5S B12428680 beta-Lactamase-IN-6

beta-Lactamase-IN-6

Cat. No.: B12428680
M. Wt: 362.4 g/mol
InChI Key: USWNHACQHYTNKS-RGOPNGEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-lactamase inhibitors, including Beta-Lactamase-IN-6, often involves the formation of complex structures such as diazabicyclooctane (DBO) and cyclic boronate . The synthetic routes typically include multiple steps involving the formation of key intermediates, followed by cyclization and functionalization reactions. Common reagents used in these reactions include boronic acids, amines, and various protecting groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of beta-lactamase inhibitors like this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Beta-Lactamase-IN-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Beta-Lactamase-IN-6 include:

Uniqueness

This compound is unique in its structure and mechanism of action compared to other beta-lactamase inhibitors. It possesses a distinct chemical scaffold that allows for more effective inhibition of a broader range of beta-lactamase enzymes . Additionally, its stability and efficacy under various physiological conditions make it a promising candidate for further development and clinical use .

Properties

Molecular Formula

C15H23FN2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

cyclohexyl (2R)-2-fluoro-2-[[(2R,5R)-2-[(R)-methylsulfinyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxy]acetate

InChI

InChI=1S/C15H23FN2O5S/c1-24(21)12-8-7-10-9-17(12)15(20)18(10)23-13(16)14(19)22-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3/t10-,12-,13+,24-/m1/s1

InChI Key

USWNHACQHYTNKS-RGOPNGEDSA-N

Isomeric SMILES

C[S@@](=O)[C@@H]1CC[C@@H]2CN1C(=O)N2O[C@@H](C(=O)OC3CCCCC3)F

Canonical SMILES

CS(=O)C1CCC2CN1C(=O)N2OC(C(=O)OC3CCCCC3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.